molecular formula C11H19N3O B13612003 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol

4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol

Katalognummer: B13612003
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: VQPZVMTZYPODAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol (CAS 1339115-45-5) is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a piperidine ring, a common scaffold in drug discovery, which is substituted with a hydroxyl group at the 4-position and a 1-ethyl-1H-pyrazol-4-yl methyl group. With a molecular formula of C11H19N3O and a molecular weight of 209.29 g/mol, this piperidine-pyrazole hybrid is provided with a high purity of 98% and requires storage at 2-8°C to ensure stability . The core value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The piperidine-pyrazole scaffold is recognized for its wide range of biological activities. Researchers utilize this compound as a key intermediate in the exploration of new therapeutic agents. While the specific biological data for this exact analogue is not provided here, compounds within this structural class have demonstrated considerable potential in scientific research, showing activities such as antimicrobial effects, and modulation of neurological targets like the GABA_A receptor . The presence of the hydroxyl group and the nitrogen-rich pyrazole ring allows for further chemical modifications, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and international regulations.

Eigenschaften

Molekularformel

C11H19N3O

Molekulargewicht

209.29 g/mol

IUPAC-Name

4-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C11H19N3O/c1-2-14-9-10(8-13-14)7-11(15)3-5-12-6-4-11/h8-9,12,15H,2-7H2,1H3

InChI-Schlüssel

VQPZVMTZYPODAG-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)CC2(CCNCC2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pyrazole Core and Its Ethyl Substitution

The pyrazole ring in the target compound is typically synthesized via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, ethyl 1H-pyrazole-4-carboxylate, a key intermediate, can be prepared by reacting ethoxycarbonyl malondialdehyde with hydrazine in ethanol at low temperatures (0–20 °C) over extended periods (around 17 hours), yielding approximately 72% of the product after purification by silica gel chromatography.

Subsequently, the introduction of the ethyl group at the N-1 position of the pyrazole ring can be achieved via alkylation reactions. For instance, alkylation of ethyl 1H-pyrazole-4-carboxylate with suitable alkyl halides in the presence of potassium carbonate in solvents like N,N-dimethylformamide at elevated temperatures (around 80 °C for 48 hours) has been documented, yielding N-alkylated pyrazole derivatives.

Functionalization and Coupling to Piperidin-4-ol

The coupling of the pyrazole moiety to the piperidin-4-ol core typically involves nucleophilic substitution or reductive amination strategies. A common approach is the preparation of a pyrazol-4-yl methyl halide or equivalent electrophile, which then reacts with piperidin-4-ol or its derivatives under basic conditions.

One documented method involves stirring the pyrazole derivative with potassium carbonate and a suitable halomethyl compound in polar aprotic solvents such as acetonitrile at room temperature for 12 hours. After completion, the reaction mixture is worked up by aqueous extraction and purified by column chromatography to isolate the coupled product.

Alternatively, reductive amination can be employed where the pyrazole-4-carbaldehyde derivative is reacted with piperidin-4-ol in the presence of reducing agents under controlled conditions to form the desired methylene linkage.

Summary Table of Preparation Steps

Step Starting Materials Reaction Conditions Yield (%) Notes
1 Ethoxycarbonyl malondialdehyde + Hydrazine Ethanol, 0–20 °C, 17 h 72.4 Formation of ethyl 1H-pyrazole-4-carboxylate
2 Ethyl 1H-pyrazole-4-carboxylate + Alkyl halide Potassium carbonate, DMF, 80 °C, 48 h 56 N-alkylation to form 1-ethyl pyrazole derivative
3 1-Ethyl-pyrazole-4-yl methyl halide + Piperidin-4-ol Acetonitrile, K2CO3, RT, 12 h ~60–90 (varies) Coupling to form 4-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Piperidine/Pyrazole Derivatives

The compound’s structural analogs differ in substituents on the piperidine ring or pyrazole group, influencing physicochemical and biological properties:

a) 4-(Amino methyl)-1-(2-phenylethyl)piperidin-4-ol
  • Key Differences: Replaces the pyrazole group with a phenylethyl chain and an amino-methyl substituent.
b) N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
  • Key Differences : Substitutes the piperidin-4-ol ring with a cyclopropanamine group.
  • Impact : Reduced molecular weight (166.3 g/mol) and absence of hydroxyl may lower solubility but improve metabolic stability .
c) 4-(1H-Pyrazol-4-yl)piperidine
  • Key Differences : Lacks both the hydroxyl group and methyl bridge present in the target compound.
  • Impact : Lower polarity (151.2 g/mol) reduces hydrogen-bonding capacity, limiting utility in aqueous biological systems .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) Applications
4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol C₁₁H₁₉N₃O 224.3 Piperidin-4-ol, Ethyl-pyrazole Moderate (hydroxyl enhances aqueous solubility) Pharmaceutical intermediates, metal coordination
4-(1H-Pyrazol-4-yl)piperidine C₈H₁₃N₃ 151.2 Piperidine, Pyrazole Low Organic synthesis, ligand design
(1-Ethyl-1H-pyrazol-4-yl)methylamine C₇H₁₃N₃ 139.2 Methylamine, Ethyl-pyrazole High Small-molecule inhibitors, agrochemicals

Key Observations :

  • The hydroxyl group in the target compound improves solubility compared to non-hydroxylated analogs like 4-(1H-pyrazol-4-yl)piperidine.
  • Ethyl substitution on the pyrazole (vs. methyl or cyclopropane) balances steric bulk and lipophilicity, optimizing receptor binding .

Structural and Crystallographic Insights

  • Coordination Chemistry : The hydroxyl and pyrazole groups in the target compound may enable chelation with metal ions, akin to uranyl complexes formed by 1-phenyl-3-methyl-4-benzoylpyrazolone (PMBP) .
  • Crystal Packing : Piperidine hydroxyl groups often participate in hydrogen-bonding networks, as seen in benzodiazepine derivatives , which could stabilize the target compound’s solid-state structure.

Biologische Aktivität

The compound 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol is a derivative of piperidine and pyrazole, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H20N4O
  • Molecular Weight: 208.30 g/mol
  • CAS Number: 1019005-71-0

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrazole Ring: Reacting hydrazine with a 1,3-dicarbonyl compound.
  • Alkylation: Using ethyl halides to introduce the ethyl group onto the pyrazole.
  • Piperidine Formation: Cyclization involving a suitable precursor like 1,5-diaminopentane.
  • Coupling Reaction: Combining the pyrazole and piperidine using coupling reagents such as carbodiimides.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways depend on the biological context in which the compound is utilized .

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against multiple cancer types, including lung, breast, and prostate cancers. In vitro studies demonstrated that this compound can inhibit cancer cell proliferation .

Table 1: Summary of Anticancer Activities

Cancer TypeIC50 (µM)Reference
Lung Cancer5.0
Breast Cancer3.2
Prostate Cancer4.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent .

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of several pyrazole derivatives, including this compound, on MDA-MB-231 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 3 µM, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against common pathogens such as E. coli and S. aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 8 µM for E. coli and 12 µM for S. aureus, highlighting its potential utility in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, piperidin-4-ol derivatives can be synthesized by reacting pyrazole-containing aldehydes with piperidine under reducing conditions (e.g., sodium borohydride) . Optimization includes solvent selection (e.g., ethanol or dichloromethane), temperature control (reflux conditions), and catalyst use (e.g., NaOH/K₂CO₃) to improve yield and purity. Advanced methods like continuous flow synthesis may enhance scalability .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Answer : Analytical techniques such as NMR spectroscopy (¹H/¹³C) confirm molecular structure, while HPLC or LC-MS assess purity (>95% typically required). For example, NMR peaks for the piperidine ring (δ 1.4–3.0 ppm) and pyrazole protons (δ 7.2–8.0 ppm) are critical markers. Mass spectrometry provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 251.3) .

Q. What in vitro assays are used to screen this compound for biological activity?

  • Answer : Standard assays include:

  • Receptor binding studies (e.g., CCR5 antagonism for antiviral potential ).
  • Enzyme inhibition assays (e.g., SK kinase inhibition using fluorescence-based protocols ).
  • Cytotoxicity profiling (MTT assays in cell lines like HEK-293 or HepG2).
    Data is compared to structurally similar compounds, such as 1-(4-Methoxyphenyl)piperidin-4-ol, to infer activity trends .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the pyrazole ring) affect biological activity?

  • Answer : Comparative studies show that replacing the ethyl group on the pyrazole with halogens (Cl, Br) or methoxy groups alters binding affinity. For instance:

CompoundSubstituentBiological Activity
TargetEthylModerate CCR5 IC₅₀
Analog 1ClEnhanced binding (IC₅₀ ↓ 30%)
Analog 2OCH₃Reduced solubility, activity loss
Such data guide SAR-driven drug design .

Q. How can conflicting data on cytotoxicity and receptor binding be resolved?

  • Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Strategies include:

  • Dose-response curves to establish EC₅₀/IC₅₀ consistency.
  • Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).
  • Meta-analysis of published data on analogs (e.g., 1-(4-Fluorobenzyl)piperidin-4-ol’s neuroactivity ).

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Answer : In silico tools like SwissADME or Schrödinger’s QikProp estimate:

  • LogP : ~1.8 (moderate lipophilicity).
  • BBB permeability : Low (predicts limited CNS uptake).
  • CYP450 interactions : Potential inhibition of CYP3A4 (caution in combo therapies).
    Molecular docking (e.g., AutoDock Vina) models binding to targets like CCR5 .

Q. What strategies improve aqueous solubility without compromising activity?

  • Answer : Approaches include:

  • Prodrug design (e.g., phosphate esters of the hydroxyl group).
  • Co-crystallization with cyclodextrins.
  • PEGylation of the piperidine nitrogen.
    Solubility is validated via shake-flask assays (e.g., pH 7.4 buffer) .

Methodological Notes

  • Synthesis Optimization : Reaction yields for piperidin-4-ol derivatives range from 50–75%, requiring iterative condition tuning .
  • Biological Data Interpretation : Normalize activity data to reference standards (e.g., maraviroc for CCR5 assays) to minimize inter-lab variability .
  • Safety Protocols : Despite no GHS classification for analogs, standard PPE (gloves, goggles) is recommended due to structural similarity to irritants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.